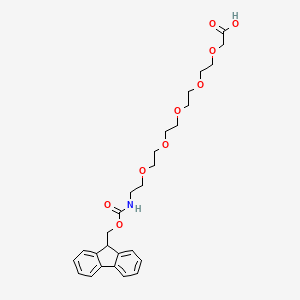

Fmoc-NH-PEG5-CH2COOH

Vue d'ensemble

Description

Fmoc-NH-PEG5-CH2COOH, also known as Fmoc-NH-PEG5-carboxylic acid, is a compound widely used in the field of bioconjugation and drug delivery. It is a PEG-based linker that contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media, making it an ideal candidate for various biomedical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG5-CH2COOH typically involves the following steps:

Fmoc Protection: The amine group is protected with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions during subsequent steps.

PEGylation: The protected amine is then reacted with a PEG (polyethylene glycol) chain, which is usually activated with a suitable reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-NH-PEG5-CH2COOH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

Amide Bond Formation: EDC or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine) is used to activate the carboxylic acid for reaction with amines.

Major Products

Free Amine: Obtained after Fmoc deprotection.

Amide Conjugates: Formed by reacting the carboxylic acid with primary amines.

Applications De Recherche Scientifique

Medical Research

Fmoc-NH-PEG5-CH2COOH plays a significant role in medical research, particularly in the synthesis of peptides and proteins. The Fmoc group can be easily removed under basic conditions, allowing for the generation of free amines that can participate in further chemical reactions. This property is crucial for the development of peptide-based therapeutics and vaccines .

Drug Delivery Systems

The compound is extensively used in the formulation of drug delivery systems, especially liposomes and nanoparticles. Its ability to form stable amide bonds with various biomolecules enables the attachment of therapeutic agents, enhancing their stability and bioavailability. PEGylated drugs often exhibit improved pharmacokinetics, reduced immunogenicity, and prolonged circulation time in the bloodstream .

| Feature | Description |

|---|---|

| Solubility | Increased solubility in aqueous media due to PEG moiety |

| Reactivity | Terminal carboxylic acid can react with primary amines to form amide bonds |

| Biocompatibility | PEG derivatives are generally well-tolerated by biological systems |

Nanotechnology

In nanotechnology, this compound is employed to create functionalized nanoparticles for targeted drug delivery. The PEG segment provides steric hindrance that helps prevent protein adsorption, thereby reducing clearance by the immune system. This characteristic is advantageous for delivering therapeutic agents directly to diseased tissues, such as tumors .

Cell Culture

The compound can also be utilized in cell culture applications where it serves as a substrate for anchoring cells or as part of a scaffold for tissue engineering. Its hydrophilic nature supports cell adhesion and growth, making it suitable for developing three-dimensional cell cultures that mimic natural tissue environments .

Polypeptide Synthesis

This compound is instrumental in solid-phase peptide synthesis (SPPS). The compound acts as a linker that allows for the sequential addition of amino acids to form peptides. Its ability to be deprotected easily facilitates the synthesis of complex peptide structures necessary for various biological studies .

Case Study 1: PEGylation of Therapeutics

A systematic study demonstrated that PEGylation using this compound significantly enhanced the stability of peptides in serum. The study showed that modified peptides retained over 80% integrity after 24 hours in human plasma, compared to unmodified peptides which degraded rapidly .

Case Study 2: Targeted Drug Delivery

Research involving liposome-based drug delivery systems highlighted the effectiveness of incorporating this compound into formulations aimed at delivering anticancer agents. These liposomes exhibited improved targeting capabilities and reduced side effects, showcasing the potential of this compound in clinical applications .

Mécanisme D'action

Fmoc-NH-PEG5-CH2COOH acts as a linker that facilitates the conjugation of various molecules. In the case of ADCs, it links the antibody to the cytotoxic drug, allowing targeted delivery to cancer cells. For PROTACs, it connects the E3 ubiquitin ligase ligand to the target protein ligand, promoting the degradation of the target protein via the ubiquitin-proteasome system .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar properties.

Fmoc-NH-PEG3-CH2COOH: Another PEG linker with a different chain length.

Fmoc-NH-PEG4-CH2COOH: A PEG linker with an intermediate chain length.

Uniqueness

Fmoc-NH-PEG5-CH2COOH stands out due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications requiring efficient conjugation and stability .

Activité Biologique

Fmoc-NH-PEG5-CH2COOH , also known as Fmoc-PEG5-acetic acid, is a polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug delivery systems. This compound features an Fmoc-protected amine group and a terminal carboxylic acid, which enhances its utility in various biological applications. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C27H35NO9

- Molecular Weight : 517.6 g/mol

- CAS Number : 635287-26-2

- Purity : ≥95%

The presence of the PEG spacer increases the solubility of the compound in aqueous media, making it suitable for biological applications. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can further participate in conjugation reactions with various biomolecules.

This compound functions primarily through the following mechanisms:

- Bioconjugation : The terminal carboxylic acid can react with primary amines using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form stable amide bonds. This property is crucial for linking drugs to targeting moieties or other biomolecules.

- Enhanced Solubility and Stability : The PEG moiety increases the solubility of conjugated compounds, improving their pharmacokinetic properties and reducing immunogenicity.

- Controlled Release : In drug delivery systems, the hydrophilic nature of PEG allows for controlled release profiles, enhancing therapeutic efficacy while minimizing side effects.

Applications

This compound has diverse applications in various fields:

- Drug Delivery Systems : It is employed to improve the solubility and stability of hydrophobic drugs, facilitating their delivery to target sites.

- Peptide Synthesis : The Fmoc group protects amino acids during peptide synthesis, ensuring high-quality peptide formation.

- Nanotechnology : Utilized in the development of nanoparticle formulations for targeted drug delivery.

- Medical Research : Acts as a linker in the synthesis of peptide-based therapeutics and diagnostics.

Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

Case Study 1: CXCR4 Modulators

A study focused on synthesizing PEG-linked peptides for modulating CXCR4 activity demonstrated that this compound could successfully link peptide sequences to enhance their biological activity. The resulting dimeric peptides exhibited potent binding affinities and could effectively block or promote signaling pathways in CXCR4-expressing cells at low nanomolar concentrations .

| Peptide Type | Activity | Binding Affinity (nM) |

|---|---|---|

| Homodimeric | Antagonist | <10 |

| Heterodimeric | Agonist | <10 |

Case Study 2: Cancer Therapy

In another investigation, this compound was used in pretargeted cancer therapy to enhance the delivery of cytotoxic agents specifically to HER2-overexpressing cancer cells. The study reported IC50 values between 10–14 nM, indicating effective cytotoxicity while minimizing off-target effects .

| Probe Type | IC50 (nM) | Target |

|---|---|---|

| Primary Probe | 10–14 | HER2+ Cells |

| Secondary Probe | 10–14 | HER2+ Cells |

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO9/c29-26(30)20-36-18-17-35-16-15-34-14-13-33-12-11-32-10-9-28-27(31)37-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25H,9-20H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIFRTLAPAPKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.